1-(4-bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
1-(4-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a nitrogen- and sulfur-containing heterocyclic compound characterized by a tetrahydroquinazoline core substituted with a 4-bromophenyl group at position 1 and a phenyl group at position 2. This compound is synthesized via cyclocondensation reactions involving thiourea and substituted chalcones, as described in analogous pyrimidine-thione syntheses . Its structural complexity and bromine substituent make it a candidate for applications in medicinal chemistry, particularly in targeting inflammation and oxidative stress pathways .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2S/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPQCOYXPRXMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16BrN3S
- Molecular Weight : 384.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. A study by Pendergrass et al. (2024) indicated that derivatives of tetrahydroquinazoline exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the specific strain tested.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 10 µM and 15 µM respectively . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This effect suggests its potential use in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators.
- Receptor Modulation : The compound may also interact with various receptors implicated in cell signaling pathways relevant to cancer progression and inflammation.
Case Studies
- Antimicrobial Efficacy : A recent clinical trial investigated the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. Results indicated a synergistic effect that reduced MIC values significantly when used in combination therapy .
- Cancer Treatment : A preclinical study assessed the effects of this compound on tumor growth in xenograft models. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The bromine atom at the 4-position of the phenyl ring distinguishes this compound from analogs with other halogens or substituents. For example:
- 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3) differs only in the bromine position (ortho vs. para), leading to steric and electronic variations that alter solubility and crystallinity .
- 1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 342595-09-9) replaces the bromophenyl group with a furan moiety, reducing molecular weight (322.42 g/mol vs. 419.34 g/mol) and increasing polarity .
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds highlight the role of weak interactions in packing. For instance:
- (E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine () exhibits a dihedral angle of ~56° between aromatic planes, stabilized by C–H⋯N and C–H⋯Br hydrogen bonds. This contrasts with the tetrahydroquinazoline-thione’s puckered ring system, which adopts a boat conformation due to Cremer-Pople puckering parameters .
Data Table: Key Comparisons with Similar Compounds
Research Findings and Implications
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine increases van der Waals interactions, improving binding affinity in biological targets but reducing solubility .
- Thione Reactivity : The thione group participates in hydrogen bonding and metal coordination, critical for both crystallographic packing and enzymatic inhibition .
- Synthetic Flexibility : Modular synthesis routes (e.g., Claisen-Schmidt condensation, Satos fusion) allow substitution at multiple positions, enabling tailored bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
